

# Comparative Efficacy of AB-836 in Reducing Serum and Liver HBV DNA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ST-836  |           |
| Cat. No.:            | B611022 | Get Quote |

# A Guide for Researchers and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is undergoing a significant transformation, moving beyond viral suppression towards a functional cure. A key area of development is the targeting of the hepatitis B virus (HBV) capsid assembly. This guide provides an objective comparison of the novel capsid assembly modulator (CAM) AB-836 with standard-of-care nucleos(t)ide analogues (NAs) and other CAMs in development, focusing on their efficacy in reducing serum and liver HBV DNA.

AB-836 is a potent, orally bioavailable, and selective Class II HBV capsid inhibitor.[1] Its mechanism of action involves interfering with the proper assembly of the viral capsid, a critical structure for viral replication and persistence.[2] Specifically, AB-836 obstructs the encapsidation of pregenomic RNA (pgRNA) by binding to the HBV core protein, which accelerates capsid assembly but results in the formation of "empty" capsids that lack the viral genome.[3][4] This dual action not only blocks the production of new infectious virions but has also been shown to inhibit the replenishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected cells, which is the source of viral persistence.[2][3]

While AB-836 demonstrated robust antiviral activity, its clinical development was discontinued due to safety findings, specifically ALT elevations observed in clinical trials.[3] Nevertheless, the data from its preclinical and clinical studies provide valuable insights for the future optimization and development of HBV CAMs.[3]



Check Availability & Pricing

# **Quantitative Data Comparison**

The following table summarizes the efficacy of AB-836 in comparison to standard NA therapies and other investigational CAMs in reducing serum HBV DNA.



| Compoun<br>d                                 | Class                                | Study<br>Population                        | Dosage        | Treatment<br>Duration | Mean HBV DNA Reduction (log10 IU/mL)             | Reference |
|----------------------------------------------|--------------------------------------|--------------------------------------------|---------------|-----------------------|--------------------------------------------------|-----------|
| AB-836                                       | Capsid Assembly Modulator (Class II) | Chronic<br>Hepatitis B<br>Patients         | 50 mg QD      | 28 Days               | 2.57                                             | [3]       |
| 100 mg QD                                    | 28 Days                              | 3.04                                       | [3]           |                       |                                                  |           |
| 200 mg QD                                    | 28 Days                              | 3.55                                       | [3]           | -                     |                                                  |           |
| Entecavir<br>(ETV)                           | Nucleos(t)i<br>de<br>Analogue        | Nucleoside<br>-naïve<br>CHB<br>Patients    | 0.5 mg/day    | 12 Weeks              | 6.23 (log <sub>10</sub> copies/mL)               | [5]       |
| 0.5 mg/day                                   | 48 Weeks                             | 6.0 (log10<br>IU/mL)                       | [6]           |                       |                                                  |           |
| Tenofovir<br>Disoproxil<br>Fumarate<br>(TDF) | Nucleos(t)i<br>de<br>Analogue        | CHB<br>Patients<br>with High<br>Viral Load | 300 mg        | 240 Weeks             | 98.3% of patients achieve HBV DNA <400 copies/mL | [7]       |
| Tenofovir<br>Alafenamid<br>e (TAF)           | Nucleos(t)i<br>de<br>Analogue        | Chronic<br>Hepatitis B<br>Patients         | 25 mg         | 1 Year                | 5.18                                             | [8]       |
| Linvencorvi<br>r<br>(RO70493<br>89)          | Capsid Assembly Modulator (Class I)  | Chronic<br>Hepatitis B<br>Patients         | 200 mg<br>BID | 4 Weeks               | 2.44                                             | [9]       |
| 400 mg<br>BID                                | 4 Weeks                              | 3.33                                       | [9]           | -                     |                                                  |           |



| Bersacapa<br>vir (JNJ-<br>56136379) | Capsid Assembly Modulator (Class II) | HBeAg-<br>Positive<br>Patients<br>(with NUC) | 75 mg | 24 Weeks | 5.53 | [9] |
|-------------------------------------|--------------------------------------|----------------------------------------------|-------|----------|------|-----|
| 250 mg                              | 24 Weeks                             | 5.88                                         | [9]   |          |      |     |

## **Experimental Protocols and Methodologies**

The data presented in this guide are derived from various preclinical and clinical studies. The methodologies employed in these key experiments are detailed below.

### **In Vitro Efficacy Assays**

- HBV Replication Assay (EC50 Determination):
  - Cell Lines: HBV-producing cell lines such as HepDE19 or HepG2-NTCP are commonly used.[3]
  - Treatment: Cells are treated with serial dilutions of the test compound (e.g., AB-836).
  - Incubation: The cells are incubated for a defined period (e.g., 7-9 days).
  - DNA Extraction: HBV DNA is extracted from the cell culture supernatant.
  - Quantification: HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).
  - Analysis: The 50% effective concentration (EC<sub>50</sub>), the concentration at which 50% of viral replication is inhibited, is calculated. For AB-836, the EC<sub>50</sub> was 0.010 μM in HepDE19 cells.[3]
- cccDNA Formation Assay:
  - Cell Model: De novo infection models using cells like HepG2-NTCP are utilized.[3]
  - Infection and Treatment: Cells are infected with HBV and simultaneously treated with the test compound.



- cccDNA Extraction: After a period of incubation, nuclear cccDNA is specifically extracted from the cells.
- Quantification: cccDNA levels are quantified via qPCR.
- Analysis: The EC<sub>50</sub> for the inhibition of cccDNA formation is determined. AB-836 inhibited cccDNA formation with an EC<sub>50</sub> of 0.18 μM.[3]

## In Vivo Efficacy Studies (Mouse Models)

- Model: Hydrodynamic injection mouse models of HBV infection are frequently used.[3]
- Treatment: Once HBV replication is established, mice are treated with the test compound (e.g., AB-836 at 3 and 10 mg/kg/day) or a vehicle control.[1]
- Sample Collection: Serum samples are collected at various time points to measure HBV DNA. At the end of the study, liver tissue is harvested.
- Analysis: HBV DNA is quantified from both serum and liver tissue to assess the reduction in viral load. In a mouse model, AB-836 demonstrated 1.4 and 2.5 log<sub>10</sub> reductions in HBV DNA at daily doses of 3 and 10 mg/kg, respectively.[1]

#### Clinical Trials (Phase 1a/1b for AB-836)

- Study Design: The AB-836-001 study was a Phase 1a/1b randomized, double-blind, placebocontrolled trial.
- Participants: The trial enrolled healthy subjects and patients with chronic HBV infection.[10]
- Dosing: Patients with CHB received once-daily oral doses of AB-836 (e.g., 50, 100, 200 mg)
   or a placebo for 28 days.[3]
- Efficacy Endpoint: The primary efficacy endpoint was the change in serum HBV DNA from baseline to the end of treatment.
- Monitoring: Safety and tolerability were monitored through clinical laboratory tests, ECGs, and recording of adverse events.[10] HBV DNA levels were quantified using qPCR assays.
   [11]



## **Visualizing Mechanisms and Workflows**

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

Mechanism of Action for AB-836 (Class II CAM).



Click to download full resolution via product page

Experimental Workflow for Assessing HBV DNA Reduction.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 2. arbutus.peterfig.com [arbutus.peterfig.com]
- 3. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arbutusbio.com [arbutusbio.com]
- 5. Early hepatitis B virus DNA reduction in hepatitis B e antigen-positive patients with chronic hepatitis B: A randomized international study of entecavir versus adefovir PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of prolonged entecavir monotherapy in treatment-naïve chronic hepatitis B patients exhibiting a partial virologic response to entecavir PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of tenofovir disoproxil fumarate at 240 weeks in patients with chronic hepatitis B with high baseline viral load - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-year efficacy of tenofovir alafenamide in patients with chronic hepatitis B: An observational study PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preliminary Data Shows that Arbutus' Capsid Inhibitor, AB-836 is Generally Safe and Well-Tolerated and Provides Robust Antiviral Activity - BioSpace [biospace.com]
- 11. Arbutus to Present AB-729 and AB-836 Data at EASL Congress 2023 | Arbutus Biopharma Corporation [investor.arbutusbio.com]
- To cite this document: BenchChem. [Comparative Efficacy of AB-836 in Reducing Serum and Liver HBV DNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611022#ab-836-efficacy-in-reducing-serum-and-liver-hbv-dna]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com